4,8-Dimethyl-2-(1-pyrrolidinyl)quinoline
Overview
Description
4,8-Dimethyl-2-(1-pyrrolidinyl)quinoline is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dimethyl-2-(1-pyrrolidinyl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4,8-dimethylquinoline with pyrrolidine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with solvents like tetrahydrofuran or methanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,8-Dimethyl-2-(1-pyrrolidinyl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the 2-position, using reagents like sodium hydride and alkyl halides
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, alkyl halides.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives
Scientific Research Applications
4,8-Dimethyl-2-(1-pyrrolidinyl)quinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 4,8-Dimethyl-2-(1-pyrrolidinyl)quinoline involves its interaction with specific molecular targets and pathways. The pyrrolidine ring enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. For example, it may inhibit enzymes like α-glucosidase and aldose reductase, which are involved in metabolic pathways .
Comparison with Similar Compounds
Quinoline: A parent compound with a benzene ring fused to a pyridine ring.
Pyrrolidine: A five-membered nitrogen-containing ring that is a common scaffold in medicinal chemistry.
Pyrazoloquinolines: Compounds with a pyrazole ring fused to a quinoline ring
Uniqueness: 4,8-Dimethyl-2-(1-pyrrolidinyl)quinoline is unique due to the presence of both the dimethyl groups and the pyrrolidine ring, which confer distinct chemical properties and biological activities. This combination enhances its potential as a versatile compound in various applications .
Properties
IUPAC Name |
4,8-dimethyl-2-pyrrolidin-1-ylquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-11-6-5-7-13-12(2)10-14(16-15(11)13)17-8-3-4-9-17/h5-7,10H,3-4,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXGOELTARHIOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)N3CCCC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101322000 | |
Record name | 4,8-dimethyl-2-pyrrolidin-1-ylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101322000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819669 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
338415-81-9 | |
Record name | 4,8-dimethyl-2-pyrrolidin-1-ylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101322000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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